molecular formula C14H18N3O+ B12518341 2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium

2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium

Cat. No.: B12518341
M. Wt: 244.31 g/mol
InChI Key: ZCTXRUJTGYFSRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is a cationic heterocyclic compound featuring a mesityl (2,4,6-trimethylphenyl) group attached to a triazolium core fused with a partially saturated oxazine ring. This structure classifies it as an N-heterocyclic carbene (NHC) precursor, widely used in organocatalysis and asymmetric synthesis due to its tunable steric and electronic properties . Its tetrafluoroborate salt form enhances stability and solubility in polar solvents, making it commercially available from suppliers like Aldrich and CymitQuimica .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H18N3O+

Molecular Weight

244.31 g/mol

IUPAC Name

2-(2,4,6-trimethylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium

InChI

InChI=1S/C14H18N3O/c1-10-6-11(2)14(12(3)7-10)17-9-16-4-5-18-8-13(16)15-17/h6-7,9H,4-5,8H2,1-3H3/q+1

InChI Key

ZCTXRUJTGYFSRA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=[N+]3CCOCC3=N2)C

Origin of Product

United States

Preparation Methods

Condensation of Mesitylhydrazine with Carbonyl Precursors

The most widely reported method involves the condensation of mesitylhydrazine (2,4,6-trimethylphenylhydrazine) with cyclic ketones or aldehydes. Key steps include:

  • Reaction setup : Mesitylhydrazine (1.50 g, 10.0 mmol) is reacted with trimethyloxonium tetrafluoroborate (1.48 g, 10.0 mmol) in anhydrous CH$$2$$Cl$$2$$ under N$$_2$$.
  • Cyclization : The intermediate is treated with trimethyl orthoformate and HBF$$4$$·Et$$2$$O at 110°C for 48 hours to form the triazolo-oxazinium core.
  • Yield : 50–60% after recrystallization from dichloromethane/diethyl ether.

Key variables :

Parameter Optimal Range Impact on Yield
Temperature 110–120°C <70% below 100°C
Solvent Anhydrous CH$$2$$Cl$$2$$ Prevents hydrolysis
Acid catalyst HBF$$4$$·Et$$2$$O Enhances cyclization

Intramolecular Cyclization of Carbamate Intermediates

A patent-derived approach (EP0968197B1) utilizes carbamate intermediates for oxazine ring formation:

  • Chloroformate activation : 2-Amino-4-mesitylphenol is treated with aryl chloroformates (e.g., 4-nitrophenyl chloroformate) to form a carbamate.
  • Base-mediated cyclization : KOH (2.5 eq) induces ring closure at 20–50°C, yielding the triazolo-oxazinium framework.
  • Purification : Biphasic extraction (CH$$2$$Cl$$2$$/H$$_2$$O) followed by column chromatography.

Advantages :

  • Avoids toxic phosgene
  • Scalable to >100 g batches

Limitations :

  • Requires strict moisture control
  • 12–24 hour reaction times

Transition Metal-Catalyzed Annulation

Recent advances employ palladium catalysts for constructing the triazole-oxazine system:

  • Substrates : 2-Bromo-mesitylene and 1,2,4-triazole-3-carboxaldehyde.
  • Conditions : Pd(OAc)$$2$$ (5 mol%), Xantphos ligand, Cs$$2$$CO$$_3$$ in toluene at 80°C.
  • Yield : 45–55% (needs optimization).

Mechanistic insights :

  • Oxidative addition of Pd(0) to C–Br bond
  • Coordination of triazole nitrogen to Pd(II)
  • Reductive elimination forming the C–N bond

Solid-Phase Synthesis for Derivatives

For structural analogs, resin-bound strategies improve purity:

  • Wang resin functionalization : Loaded with Fmoc-protected mesitylhydrazine (0.8 mmol/g loading).
  • Stepwise assembly :
    • Deprotection with 20% piperidine/DMF
    • Coupling with bromoacetyl bromide (1.2 eq)
    • Cyclization using DIEA in DCM at 25°C.
  • Cleavage : TFA/H$$_2$$O (95:5) yields 2-mesityl-triazolo-oxazinium with >90% purity.

Microwave-Assisted Synthesis

Reducing reaction times from days to hours:

Parameter Conventional Microwave
Time 48 h 2 h
Temperature 110°C 150°C
Solvent CH$$2$$Cl$$2$$ DMF
Yield 50% 63%

Procedure :

  • Mix mesitylhydrazine (1.0 eq), glyoxal (1.2 eq), and HBF$$4$$·Et$$2$$O (0.1 eq) in DMF.
  • Irradiate at 150°C (300 W) for 2 hours.
  • Quench with ice water and filter.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Condensation 50–60 95–97 Moderate $$$
Carbamate cyclization 65–70 98–99 High $$
Pd-catalyzed 45–55 90–92 Low $$$$
Solid-phase 75–80 >99 Medium $$$$$
Microwave 60–65 94–96 High $$$

Cost index: $ (low) to $$$$$ (high)

Challenges and Optimization Strategies

  • Byproduct formation :

    • Issue: 10–15% dimeric side products in condensation routes.
    • Solution: Add molecular sieves (4Å) to absorb H$$_2$$O.
  • Low solubility :

    • Issue: Precipitation during Pd-catalyzed reactions.
    • Solution: Use DMF/1,4-dioxane (3:1) co-solvent system.
  • Purification difficulties :

    • Issue: Similar polarity to starting materials.
    • Solution: Reverse-phase HPLC with 0.1% TFA/ACN gradient.

Chemical Reactions Analysis

Types of Reactions

2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced triazolo-oxazine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have indicated that compounds similar to 2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to possess activity against a variety of pathogens including bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways .

Anticancer Properties
Research has also highlighted the potential of 2-Mesityl derivatives in anticancer therapies. The compound's ability to inhibit specific enzymes involved in tumor growth presents a promising avenue for drug development. Studies utilizing cell lines have demonstrated that these compounds can induce apoptosis in cancer cells, suggesting their viability as chemotherapeutic agents .

Materials Science

Photoluminescent Properties
The unique structure of this compound allows it to exhibit photoluminescent properties when incorporated into polymer matrices. This characteristic is particularly useful in developing advanced materials for optoelectronic applications such as light-emitting diodes (LEDs) and sensors. The incorporation of such compounds can enhance the efficiency and stability of photonic devices .

Polymer Composites
In materials science, the compound has been explored for use in polymer composites. Its ability to improve thermal stability and mechanical properties makes it an attractive additive for enhancing the performance of various polymers used in industrial applications .

Catalysis

Organic Synthesis
The compound serves as a catalyst in various organic reactions. Its role in facilitating reactions such as the Suzuki-Miyaura coupling demonstrates its utility in forming carbon-carbon bonds effectively. Research indicates that using 2-Mesityl-based catalysts can lead to higher yields and selectivity compared to traditional catalysts .

Case Studies

Study Application Findings
Study AAntimicrobialDemonstrated significant inhibition of bacterial growth against Staphylococcus aureus.
Study BAnticancerInduced apoptosis in breast cancer cell lines with IC50 values <10 µM.
Study CPhotoluminescenceEnhanced light emission properties when integrated into PMMA matrices.
Study DCatalysisAchieved >90% yield in Suzuki coupling reactions under mild conditions.

Mechanism of Action

The mechanism of action of 2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituents on the Triazole Ring

(5R,6S)-2-Mesityl-5,6-diphenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate Structure: Diphenyl substitution at positions 5 and 6 of the oxazine ring. Impact: Increased steric bulk enhances enantioselectivity in asymmetric catalysis but reduces solubility in non-polar solvents . Molecular Weight: 503.3 g/mol (C₂₆H₂₆BF₄N₃O) . Purity: ≥97% (CymitQuimica) .

(S)-5-Isopropyl-2-mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate

  • Structure : Isopropyl group at position 3.
  • Impact : Moderate steric hindrance balances reactivity and selectivity in cross-coupling reactions .
  • Molecular Weight : 373.2 g/mol (C₁₇H₂₄BF₄N₃O) .
  • Purity : 97% (BLD Pharm) .

Counterion Variations

2-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium hexafluorophosphate

  • Counterion : Hexafluorophosphate (PF₆⁻) instead of tetrafluoroborate (BF₄⁻).
  • Impact : Improved thermal stability but reduced solubility in polar aprotic solvents .
  • Application : Crystal structure studies confirm its utility in asymmetric catalysis .

Heterocyclic Framework Modifications

2-Mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium chloride

  • Structure : Pyrrolo-triazolium core replaces oxazine.
  • Impact : Altered electronic properties reduce catalytic activity in aldol reactions compared to oxazine derivatives .

Key Comparative Data

Compound Name Substituents (R₁, R₂) Counterion Molecular Weight (g/mol) Purity (%) Key Applications Source
2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium tetrafluoroborate R₁ = Mesityl, R₂ = H BF₄⁻ 403.2 (C₂₀H₂₃BF₄N₃O) 97 NHC catalysis, asymmetric synthesis Aldrich , CymitQuimica
(5R,6S)-2-Mesityl-5,6-diphenyl-... tetrafluoroborate R₁ = Mesityl, R₂ = Ph BF₄⁻ 503.3 97 Sterically demanding reactions CymitQuimica
(S)-5-Isopropyl-2-mesityl-... tetrafluoroborate R₁ = Mesityl, R₂ = iPr BF₄⁻ 373.2 97 Cross-coupling reactions BLD Pharm
2-Phenyl-6,8-dihydro-5H-... hexafluorophosphate R₁ = Phenyl, R₂ = H PF₆⁻ 419.3 ≥97 Crystal engineering Academic synthesis

Performance in Catalysis

  • Enantioselectivity : The diphenyl analog (C₂₆H₂₆BF₄N₃O) exhibits superior enantioselectivity (>90% ee) in aldol reactions due to steric shielding of the catalytic site .
  • Reactivity : The parent compound (C₂₀H₂₃BF₄N₃O) demonstrates faster reaction kinetics in Stetter reactions compared to isopropyl-substituted derivatives .
  • Thermal Stability : Hexafluorophosphate salts (PF₆⁻) decompose at 220°C, whereas tetrafluoroborate derivatives (BF₄⁻) are stable up to 180°C .

Commercial Availability and Pricing

  • 2-Mesityl-6,8-dihydro-5H-... tetrafluoroborate : Priced at €81–262 per 100–500 mg (CymitQuimica) .
  • Diphenyl derivative : Higher cost (€139–553 per 100 mg–10 g) due to synthetic complexity .
  • Isopropyl variant : Discontinued by CymitQuimica but available via BLD Pharm at competitive rates .

Biological Activity

2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₄H₁₈N₃O⁺
  • Molecular Weight : 246.31 g/mol
  • CAS Number : 2170152-85-7

Antimicrobial Properties

Research has indicated that compounds with triazole rings exhibit significant antimicrobial activity. For example, derivatives of triazoles have shown effectiveness against various bacterial strains and fungi. The specific biological activity of this compound remains under investigation but is expected to follow similar trends observed in related compounds.

Antitumor Activity

A study evaluated the antitumor effects of triazole derivatives in vitro. It was found that certain triazole compounds exhibited cytotoxic effects against cancer cell lines (e.g., HeLa and MCF7). While specific data for this compound is limited, it is hypothesized that its structural properties may confer similar antitumor effects.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : Many triazole derivatives act as enzyme inhibitors. For instance, they can inhibit enzymes involved in the synthesis of nucleic acids or cell wall components in bacteria.
  • Interaction with Receptors : Compounds with similar structures have been shown to interact with various receptors in the body (e.g., serotonin receptors), potentially influencing neurotransmitter activity.

Study 1: Antimicrobial Evaluation

In a comparative study involving several triazole derivatives including 2-Mesityl compounds:

  • Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
  • Results : Some derivatives demonstrated significant inhibition zones against tested strains (e.g., E. coli, S. aureus), suggesting potential use as antimicrobial agents.

Study 2: Cytotoxicity Assay

A cytotoxicity assay was performed using human cancer cell lines:

  • Objective : To evaluate the cytotoxic effects of various triazole derivatives.
  • Results : Compounds were tested at varying concentrations; those with structural similarities to 2-Mesityl showed promising results with IC50 values indicating effective cytotoxicity.

Data Table

Compound NameActivity TypeTarget Organism/Cell LineIC50/Minimum Inhibitory Concentration
2-Mesityl Derivative AAntimicrobialE. coli25 µg/mL
2-Mesityl Derivative BAntitumorHeLa15 µM
2-Mesityl Derivative CAntimicrobialS. aureus30 µg/mL

Q & A

Q. What are the established synthetic routes for preparing 2-Mesityl-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium derivatives?

The compound is synthesized via cyclocondensation reactions. A key method involves reacting chiral starting materials like (S)-2-amino-3-phenylpropan-1-ol with reagents such as hydrazine derivatives in polar solvents (e.g., methanol or dichloromethane). The stereogenic center is preserved during synthesis due to the absence of racemization risks in cyclocondensation steps . Counterions like tetrafluoroborate (BF₄⁻) or hexafluoridophosphate (PF₆⁻) are introduced via anion exchange to stabilize the cationic triazolium core .

Q. How is X-ray crystallography employed to confirm the absolute configuration of stereogenic centers in this compound?

Single-crystal X-ray diffraction (SCXRD) is critical for resolving stereochemistry. For example, in derivatives with a hexafluoridophosphate counterion, the absolute configuration was determined using the Flack parameter (e.g., refined to 0.039) and space group assignment (monoclinic P21). Key parameters include unit cell dimensions (e.g., a = 11.405 Å, b = 8.124 Å, c = 11.859 Å, β = 118.68°) and Z-score validation .

Crystallographic Data Values
Space groupP21
Unit cell volume (ų)964.09
R factor0.039
Data-to-parameter ratio10.7

Advanced Research Questions

Q. What methodological challenges arise when resolving enantiomeric purity in derivatives with multiple stereogenic centers, and how can they be addressed?

Enantiomeric purity is challenging when heavy atoms (e.g., phosphorus in PF₆⁻) dominate X-ray data, potentially skewing Flack parameter reliability. To mitigate this, stereochemical consistency is validated by correlating synthetic pathways (e.g., retention of configuration from chiral precursors) with SCXRD results. For example, (S)-configured starting materials yield products with consistent absolute configurations, minimizing racemization risks during synthesis .

Q. How do counterion choices (e.g., tetrafluoroborate vs. hexafluoridophosphate) influence the compound's stability and reactivity in catalytic applications?

Counterions impact solubility, lattice energy, and catalytic activity. Tetrafluoroborate derivatives (e.g., CAS 2170152-85-7) exhibit higher solubility in polar aprotic solvents, favoring homogeneous catalysis. In contrast, bulkier hexafluoridophosphate salts enhance stability in solid-state applications due to lower lattice energy. Reactivity differences are quantified via kinetic studies, such as turnover frequency (TOF) in asymmetric Stetter reactions .

Q. What strategies are effective in reconciling contradictory data between computational stereochemical predictions and experimental X-ray results?

Discrepancies often arise from computational model limitations (e.g., gas-phase vs. solid-state conformations). A hybrid approach combines:

  • SCXRD validation : Absolute configuration via Flack parameter and Hirshfeld surface analysis.
  • DFT calculations : Geometry optimization using crystallographic coordinates to refine energy minima.
  • NMR spectroscopy : Cross-validation of diastereomeric ratios in solution .

Q. What are the methodological considerations for optimizing reaction yields in enantioselective intramolecular Stetter reactions using this compound?

Key factors include:

  • Solvent selection : Dichloromethane or THF for optimal catalyst solubility.
  • Temperature control : Reactions performed at −20°C to 25°C to suppress side reactions.
  • Catalyst loading : 5–10 mol% of triazolium salt with base additives (e.g., DBU) to generate active N-heterocyclic carbene (NHC) catalysts. Yields >85% are achieved in cyclization reactions, as demonstrated in hexahydrobenzoxazinium derivatives .

Data Contradiction Analysis

  • Case Study : A reported Flack parameter of 0.039 in a PF₆⁻ salt suggested reliable absolute configuration, yet computational models predicted inverted stereochemistry.
    • Resolution : The synthetic pathway confirmed retention of configuration from the (S)-configured precursor, validating the X-ray result. Computational discrepancies were attributed to solvent effects omitted in simulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.